molecular formula C10H11BrO3 B1280807 4-Bromo-2-propoxybenzoic acid CAS No. 269731-55-7

4-Bromo-2-propoxybenzoic acid

Cat. No.: B1280807
CAS No.: 269731-55-7
M. Wt: 259.1 g/mol
InChI Key: RDOBBDKYPTZFCM-UHFFFAOYSA-N
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Description

4-Bromo-2-propoxybenzoic acid: is an organic compound with the molecular formula C10H11BrO3 . It is a derivative of benzoic acid, where the hydrogen atom at the 4-position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a propoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

4-Bromo-2-propoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for 4-Bromo-2-propoxybenzoic acid suggests that it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and not to ingest . In case of ingestion, immediate medical assistance should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2-propoxybenzoic acid involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-propoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Esterification: Methanol and sulfuric acid, reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether, room temperature.

Major Products Formed

    Substitution: Various substituted benzoic acids.

    Esterification: Methyl 4-bromo-2-propoxybenzoate.

    Reduction: 4-Bromo-2-propoxybenzyl alcohol.

Mechanism of Action

The mechanism of action of 4-Bromo-2-propoxybenzoic acid depends on the specific reactions it undergoes. In general, the bromine atom and the carboxylic acid group are key functional groups that participate in various chemical transformations. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a propoxy group.

    4-Bromo-2-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a propoxy group.

    4-Bromo-2-butoxybenzoic acid: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

4-Bromo-2-propoxybenzoic acid is unique due to the presence of the propoxy group, which can influence its reactivity and interactions in chemical reactions. The length and flexibility of the propoxy group can affect the compound’s solubility, stability, and overall chemical behavior compared to its analogs with shorter or longer alkoxy groups.

Properties

IUPAC Name

4-bromo-2-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOBBDKYPTZFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478000
Record name 4-BROMO-2-PROPOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269731-55-7
Record name 4-BROMO-2-PROPOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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